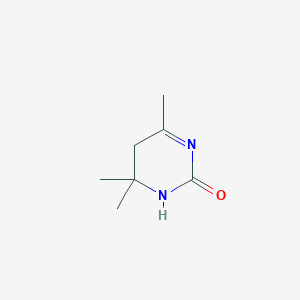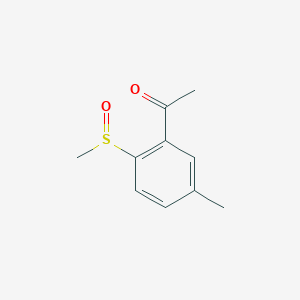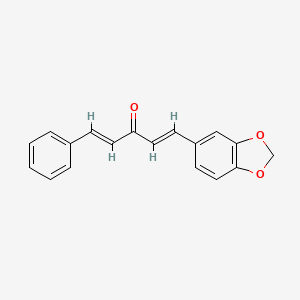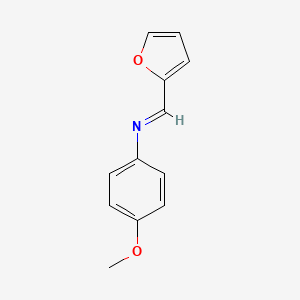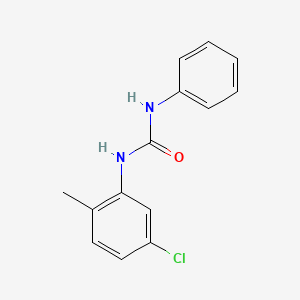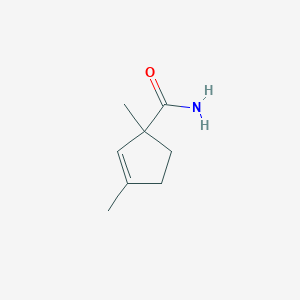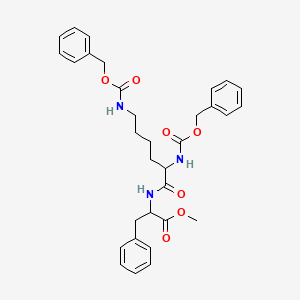
N,N'-Bis(carbobenzyloxy)lysylphenylalanine methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(carbobenzyloxy)lysylphenylalanine methyl ester typically involves the protection of lysine and phenylalanine residues with carbobenzyloxy (Cbz) groups. The esterification of the carboxyl group of phenylalanine with methanol is also a crucial step. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like N,N-dimethylaminopyridine (DMAP) to facilitate the formation of peptide bonds .
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(carbobenzyloxy)lysylphenylalanine methyl ester are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods often employ automated peptide synthesizers and high-purity reagents to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions
N,N’-Bis(carbobenzyloxy)lysylphenylalanine methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.
Deprotection: The carbobenzyloxy (Cbz) groups can be removed using hydrogenation or acidic conditions to yield the free amine groups.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Deprotection: Hydrogenation using palladium on carbon (Pd/C) or treatment with trifluoroacetic acid (TFA) are common methods.
Major Products Formed
Hydrolysis: Results in the formation of lysine and phenylalanine derivatives.
Deprotection: Yields free lysine and phenylalanine residues.
科学研究应用
N,N’-Bis(carbobenzyloxy)lysylphenylalanine methyl ester has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive peptides.
Industry: Utilized in the development of novel materials and as a reagent in chemical manufacturing processes.
作用机制
The mechanism of action of N,N’-Bis(carbobenzyloxy)lysylphenylalanine methyl ester primarily involves its role as a protected peptide. The carbobenzyloxy groups protect the amine functionalities of lysine, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the free amine groups can participate in further chemical reactions, enabling the formation of complex peptide structures .
相似化合物的比较
Similar Compounds
- N,N’-Bis(carbobenzyloxy)lysylvaline methyl ester
- N,N’-Bis(carbobenzyloxy)lysylglycylglycine methyl ester
- N,N’-Bis(carbobenzyloxy)lysyltyrosine methyl ester
Uniqueness
N,N’-Bis(carbobenzyloxy)lysylphenylalanine methyl ester is unique due to the presence of the phenylalanine residue, which imparts specific chemical and biological properties. The aromatic side chain of phenylalanine can engage in π-π interactions and hydrophobic interactions, making this compound particularly useful in studying protein folding and stability .
属性
CAS 编号 |
33857-83-9 |
|---|---|
分子式 |
C32H37N3O7 |
分子量 |
575.7 g/mol |
IUPAC 名称 |
methyl 2-[2,6-bis(phenylmethoxycarbonylamino)hexanoylamino]-3-phenylpropanoate |
InChI |
InChI=1S/C32H37N3O7/c1-40-30(37)28(21-24-13-5-2-6-14-24)34-29(36)27(35-32(39)42-23-26-17-9-4-10-18-26)19-11-12-20-33-31(38)41-22-25-15-7-3-8-16-25/h2-10,13-18,27-28H,11-12,19-23H2,1H3,(H,33,38)(H,34,36)(H,35,39) |
InChI 键 |
DZYKZAAHHBDWBC-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



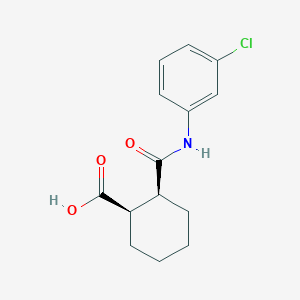
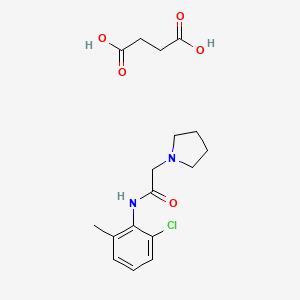
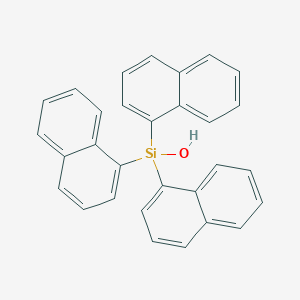
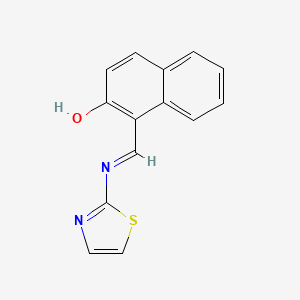
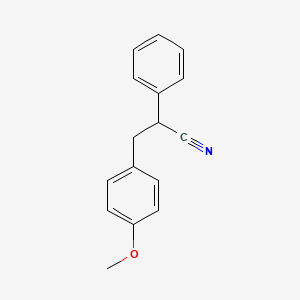
![[(Butylsulfonyl)methyl]benzene](/img/structure/B11956098.png)
